Uralsaponin B
Overview
Description
Uralsaponin B is a triterpene saponin, a class of organic compounds known for their glycosylated derivatives of triterpene sapogenins. These compounds are typically found in various plants and are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Uralsaponin B involves the extraction and purification from the plant Glycyrrhiza uralensis. The process typically includes:
Extraction: Using solvents such as ethanol or methanol to extract the saponins from the plant material.
Purification: Employing chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound from other saponins and impurities
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of high-performance countercurrent chromatography (HPCCC) and other advanced chromatographic techniques ensures the efficient separation and purification of this compound .
Chemical Reactions Analysis
Types of Reactions: Uralsaponin B undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents such as sodium borohydride.
Substitution: The replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like sodium azide
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Uralsaponin B has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of triterpene saponins and their chemical properties.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals .
Mechanism of Action
The mechanism of action of Uralsaponin B involves its interaction with various molecular targets and pathways. It exerts its effects by:
Inducing Apoptosis: Promoting programmed cell death in cancer cells through the activation of apoptotic pathways.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and mediators.
Antiviral Activity: Interfering with viral replication and entry into host cells
Comparison with Similar Compounds
Uralsaponin B is unique among triterpene saponins due to its specific glycosylation pattern and biological activities. Similar compounds include:
- Licorice-saponin G2
- Araboglycyrrhizin
- Glycyrrhizin These compounds share structural similarities but differ in their glycosylation patterns and specific biological activities .
Properties
IUPAC Name |
6-[2-carboxy-6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,5-dihydroxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-27(48)28(26(47)30(58-35)33(51)52)56-34-25(46)23(44)24(45)29(57-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIFOIQHFNUSQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H62O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50909312 | |
Record name | 29-Hydroxy-11,29-dioxoolean-12-en-3-yl 3-O-hexopyranuronosylhexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50909312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
822.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105038-43-5 | |
Record name | Uralsaponin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105038435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 29-Hydroxy-11,29-dioxoolean-12-en-3-yl 3-O-hexopyranuronosylhexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50909312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Uralsaponin B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039310 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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